molecular formula C21H17F2NO B287107 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide

カタログ番号 B287107
分子量: 337.4 g/mol
InChIキー: CKNVLHCMOQRGLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用機序

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide binds to the ATP-binding site of BTK, preventing its activation and subsequent phosphorylation of downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2) and AKT. This leads to inhibition of BCR signaling, which is essential for the survival and proliferation of B cells. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been shown to be more potent and selective than other BTK inhibitors, such as ibrutinib and acalabrutinib.
Biochemical and Physiological Effects
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies, as well as reduce the levels of cytokines and chemokines that promote tumor growth and survival. In addition, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been shown to inhibit the migration and adhesion of CLL cells, which are important processes for the infiltration of tumor cells into lymphoid tissues.

実験室実験の利点と制限

One of the main advantages of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide is its potency and selectivity for BTK, which allows for effective inhibition of BCR signaling with minimal off-target effects. In addition, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has shown good pharmacokinetic properties and oral bioavailability, making it a promising candidate for clinical development. However, one limitation of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide is its relatively short half-life in vivo, which may require frequent dosing or formulation with a sustained-release technology.

将来の方向性

There are several potential future directions for the development of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to achieve synergistic effects and overcome resistance mechanisms. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by B-cell activation and proliferation. Finally, the identification of biomarkers of response to BTK inhibitors may help to personalize treatment and optimize patient selection.

合成法

The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide involves several steps, starting from commercially available starting materials. The key step is the Suzuki-Miyaura cross-coupling reaction between 2-fluoro[1,1'-biphenyl]-4-boronic acid and 3-fluoroaniline, followed by the introduction of a propanamide moiety through a reductive amination reaction. The final product is obtained after purification by column chromatography and recrystallization.

科学的研究の応用

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, showing potent and selective inhibition of BTK activity and downstream signaling pathways. In vitro studies have demonstrated that 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide induces apoptosis and inhibits proliferation of CLL and MCL cells, as well as other B-cell lymphomas. In vivo studies have shown that 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has significant antitumor activity in xenograft models of CLL and MCL, with minimal toxicity.

特性

製品名

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide

分子式

C21H17F2NO

分子量

337.4 g/mol

IUPAC名

N-(3-fluorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C21H17F2NO/c1-14(21(25)24-18-9-5-8-17(22)13-18)16-10-11-19(20(23)12-16)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,25)

InChIキー

CKNVLHCMOQRGLQ-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC=C3)F

正規SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。